molecular formula C12H17BF3N3O2 B578440 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 1218789-32-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No.: B578440
CAS No.: 1218789-32-2
M. Wt: 303.092
InChI Key: CLROMBSCGHZMME-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H17BF3N3O2 and its molecular weight is 303.092. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The compound likely acts as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond . The process involves oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. In the context of Suzuki–Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide array of organic compounds .

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a variety of organic compounds, depending on the other reagents and conditions used in the reaction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including the temperature and solvent used, can also impact the reaction’s efficiency .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF3N3O2/c1-10(2)11(3,4)21-13(20-10)8-5-17-9(18-6-8)19-7-12(14,15)16/h5-6H,7H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLROMBSCGHZMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675243
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-32-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-Trifluoroethylamino)pyrimidine-5-boronic acid, pinacol ester
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